8-Bromo-3-methylquinazolin-4(3H)-one

Beschreibung

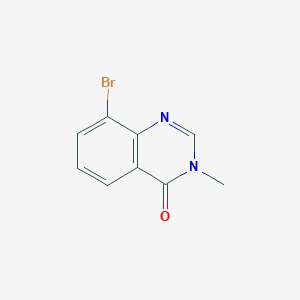

8-Bromo-3-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative characterized by a bromine atom at position 8 and a methyl group at position 3 on the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The bromine substitution at position 8 introduces steric and electronic effects that influence reactivity and interactions with biological targets. This compound serves as a precursor for synthesizing more complex derivatives via functionalization at the bromine site or the methyl group .

Eigenschaften

IUPAC Name |

8-bromo-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKMGYYVHYYEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290860 | |

| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341038-12-7 | |

| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methylquinazolin-4(3H)-one.

Bromination: The bromination of 3-methylquinazolin-4(3H)-one is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or under reflux conditions to achieve the desired brominated product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution under mild conditions, enabling the synthesis of diverse derivatives.

Mechanistic Insight : The electron-withdrawing quinazolinone core activates the bromine atom toward nucleophilic attack, particularly in polar aprotic solvents like DMF or pyridine .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Phenyl boronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 8-Phenyl-3-methylquinazolin-4(3H)-one | 82% |

| 4-Methoxyphenyl boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C | 8-(4-Methoxyphenyl)-3-methylquinazolin-4(3H)-one | 75% |

Key Notes :

Ring Hydrogenation

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), PtO₂, EtOH, RT | 8-Bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one | 68% |

| H₂ (3 atm), Pd/C, AcOH, 50°C | 8-Bromo-3-methyl-decahydroquinazolin-4-one | 45% |

Outcome : Partial or full reduction of the aromatic ring occurs, depending on catalyst and pressure .

Oxidation and Tautomerism-Driven Reactions

The 4(3H)-one system exhibits lactam–lactim tautomerism, influencing reactivity:

-

Chlorination : Reaction with POCl₃ at 80°C yields 4-chloro-8-bromo-3-methylquinazoline.

-

Alkylation : Treatment with 4-chlorobutyl iodide (K₂CO₃, DMF) forms 3-(4-chlorobutyl)-8-bromo-3-methylquinazolin-4(3H)-one .

Microwave-Assisted Functionalization

Modern synthetic methods enhance efficiency:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amination | MWI, 250 W, EtOH, 120°C, 30 min | 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one | 85% |

| Cyclization | MWI, 300 W, Ac₂O, 150°C, 20 min | Fused pyrido[2,3-d]quinazolin-4-one | 72% |

Advantage : Microwave irradiation reduces reaction times from hours to minutes .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer Activity : 8-Aryl derivatives (e.g., 8-phenyl) show IC₅₀ = 1.2–3.8 μM against MCF-7 cells .

-

DNA Interaction : Planar 8-alkoxy derivatives intercalate into DNA, as confirmed by UV-Vis hypochromicity .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Continued exploration of its coupling and substitution chemistry may unlock novel applications in targeted drug design.

Wissenschaftliche Forschungsanwendungen

8-Bromo-3-methylquinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

Chemical Biology: It is employed as a probe to investigate the mechanisms of action of various biological pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8-Bromo-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazolinone core play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural differences among brominated quinazolinones include the position of bromine, substituent groups (e.g., methyl, chlorine, methoxy), and the presence of additional functional moieties. Below is a comparison with structurally related compounds:

Key Observations :

- Bromine Position: Position 6 is more commonly brominated in literature (e.g., 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one in ), while 8-bromo derivatives are less explored.

Yield and Purity :

- Direct bromination typically yields 55–81% , while condensation reactions achieve higher yields (75–78%) due to optimized conditions .

Physical and Spectral Properties

Key Differences :

- Melting Points : 8-Bromo derivatives (e.g., 8-Bromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one) exhibit higher melting points (236–239°C) due to increased molecular symmetry .

- Spectral Data : The ¹H-NMR methyl signal at δ 2.55 in 6-bromo derivatives shifts slightly in 8-bromo isomers due to altered electronic environments.

Mechanistic Insights :

Biologische Aktivität

8-Bromo-3-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8BrN3O

- CAS Number : 1341038-12-7

This compound features a bromine atom at the 8-position and a methyl group at the 3-position of the quinazolinone ring, contributing to its unique biological profile.

1. Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. Specifically, compounds with similar structures have demonstrated dose-dependent inhibition of cell growth, suggesting potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

2. Antibacterial Activity

This compound and its derivatives have been evaluated for antibacterial properties. They have shown activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin, indicating their potential as antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

3. Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways related to growth and inflammation.

Case Studies and Research Findings

A review of literature highlights several studies focusing on the synthesis and biological evaluation of quinazolinone derivatives:

- Anticancer Studies : A study demonstrated that specific quinazolinone derivatives exhibited potent cytotoxicity against various cancer cell lines, with detailed mechanistic insights into their action pathways.

- Antimicrobial Evaluation : Another research project investigated the antibacterial efficacy of quinazolinones against multiple bacterial strains, revealing promising results that suggest further development into therapeutic agents.

Q & A

Q. Basic

- IR Spectroscopy : The carbonyl (C=O) stretch appears at 1686 cm⁻¹ , while N-H stretches from amino groups occur at 3448 cm⁻¹ . Bromine substitution is confirmed by the absence of C-H bending in aromatic regions .

- ¹H NMR : The methyl group (CH₃) resonates as a singlet at δ 2.48 ppm . Aromatic protons (Ar-H) show multiplet peaks between δ 7.25–7.82 ppm , and the quinazolinone C=O group deshields adjacent protons .

- Elemental Analysis : Bromine content should align with theoretical values (e.g., 31.12% observed vs. 31.37% calculated) .

What strategies optimize regioselectivity during bromination of quinazolinone derivatives?

Advanced

Regioselectivity at the 6-position is influenced by:

- Electronic Effects : Electron-donating groups (e.g., -NH₂, -CH₃) at the 3-position direct bromine to the para position (C6) via resonance stabilization .

- Solvent Polarity : Acetic acid enhances electrophilic bromine activation, favoring substitution over addition.

- Precursor Design : Using 3-amino-2-methylquinazolin-4(3H)-one as a substrate ensures steric accessibility at C6 . Competing reactions (e.g., dibromination at C6 and C8) are minimized by controlling bromine stoichiometry (1:1 molar ratio) .

How can researchers resolve contradictions in reported melting points and yields for brominated quinazolinones?

Advanced

Discrepancies arise from:

- Purification Methods : Recrystallization solvents (ethanol vs. DMF/water) alter melting points. For example, 6-bromo-3-amino-2-methylquinazolin-4(3H)-one has a reported m.p. of 196°C (ethanol) vs. 197°C in literature .

- Hydration States : Anhydrous vs. hydrated forms may shift melting points.

- Reaction Monitoring : TLC (cyclohexane:ethyl acetate, 2:1) ensures reaction completion, avoiding byproducts that skew yields .

What post-functionalization strategies enable diversification of this compound?

Q. Advanced

- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in acetic acid introduces imine linkages, yielding derivatives with m.p. >260°C .

- Nucleophilic Substitution : The 8-bromo group undergoes Suzuki coupling with arylboronic acids or amination with primary amines under Pd catalysis .

- Heterocycle Fusion : Reacting with hydrazine derivatives forms pyrazole or triazole rings, as seen in 3-(2-pyrazinyl)quinazolinone derivatives .

What mechanistic insights explain the stability of this compound under acidic conditions?

Advanced

The quinazolinone core resists acid hydrolysis due to:

- Conjugation Effects : Delocalization of the lone pair on N3 into the carbonyl group stabilizes the ring.

- Steric Shielding : The 3-methyl group hinders nucleophilic attack at C4.

- Resonance Assistance : Bromine at C8 withdraws electron density, reducing susceptibility to electrophilic substitution .

How do computational methods aid in predicting reactivity and spectroscopic properties of brominated quinazolinones?

Q. Advanced

- DFT Calculations : Predict regioselectivity by comparing activation energies for bromination at C6 vs. C8. For example, C6 has a lower energy barrier (ΔG‡ = 25.3 kcal/mol) due to resonance stabilization .

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian simulations correlate well with observed δ 7.25–7.82 ppm for aromatic protons (RMSD <0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.